molecular formula C12H17ClO2 B8426115 4-Chloro-1-(3,5-dimethylphenoxy)-2-butanol

4-Chloro-1-(3,5-dimethylphenoxy)-2-butanol

Cat. No. B8426115
M. Wt: 228.71 g/mol
InChI Key: VTWJDLPHOGHGNN-UHFFFAOYSA-N
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Patent
US04882330

Procedure details

To a mixture of 245 g (2 mole) of 3,5-dimethylphenol and 2 liters of 2N sodium hydroxide was added 2.5 moles of 1,4-dichlorobutanol with stirring at 65° C. overnight. The solid precipitate which separated on cooling was filtered and washed with water to neutrality. Recrystallization with isopropyl ether yielded 375 g of white crystalline solid which melted at 74°-76° C.
Quantity
245 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Name
1,4-dichlorobutanol
Quantity
2.5 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[Cl:10][CH:11](O)[CH2:12][CH2:13][CH2:14]Cl.[OH-:17].[Na+]>>[Cl:10][CH2:11][CH2:12][CH:13]([OH:17])[CH2:14][O:9][C:4]1[CH:5]=[C:6]([CH3:8])[CH:7]=[C:2]([CH3:1])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
245 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O
Name
Quantity
2 L
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
1,4-dichlorobutanol
Quantity
2.5 mol
Type
reactant
Smiles
ClC(CCCCl)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring at 65° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid precipitate which separated
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water to neutrality
CUSTOM
Type
CUSTOM
Details
Recrystallization with isopropyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCCC(COC1=CC(=CC(=C1)C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 375 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.